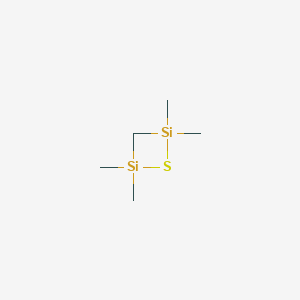
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is a unique organosilicon compound characterized by its cyclic structure containing silicon, sulfur, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- can be synthesized through the dehalogenation of 1,2-bis(chlorodimethylsilyl)ethane using alkali metal vapors . This reaction typically occurs at room temperature and results in the formation of the desired cyclic compound.
Industrial Production Methods
While specific industrial production methods for 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- are not extensively documented, the synthesis process involving alkali metal vapor dehalogenation can be scaled up for industrial applications. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Ring-Opening Polymerization: This compound can spontaneously undergo ring-opening polymerization, particularly in the presence of styrene, resulting in the formation of copolymers.
Substitution Reactions: The presence of silicon and sulfur atoms in the ring structure allows for substitution reactions with various reagents.
Common Reagents and Conditions
Styrene: Used in ring-opening polymerization to form copolymers.
Alkali Metal Vapors: Utilized in the dehalogenation process during synthesis.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- has several scientific research applications:
Polymer Chemistry: Used in the synthesis of copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Material Science: Investigated for its potential use in the development of advanced materials with specific electronic and optical properties.
Organosilicon Chemistry: Studied for its reactivity and potential as a building block for more complex organosilicon compounds.
Wirkmechanismus
The mechanism of action of 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- primarily involves the ring-opening polymerization process. The compound’s cyclic structure, containing silicon and sulfur atoms, facilitates the formation of reactive intermediates that initiate polymerization. The presence of styrene further promotes the copolymerization process, resulting in the incorporation of styrene units into the polymer chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Disilacyclobutane: Similar in structure but lacks the sulfur atom.
1,2-Digermacyclobutane: Contains germanium instead of silicon.
1,2-Disilacyclohexane: Larger ring structure with similar silicon-containing properties.
Uniqueness
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is unique due to the presence of both silicon and sulfur atoms in its ring structure. This combination imparts distinct chemical reactivity and potential for forming copolymers with unique properties, making it a valuable compound in organosilicon chemistry .
Eigenschaften
CAS-Nummer |
91521-58-3 |
|---|---|
Molekularformel |
C5H14SSi2 |
Molekulargewicht |
162.40 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-1,2,4-thiadisiletane |
InChI |
InChI=1S/C5H14SSi2/c1-7(2)5-8(3,4)6-7/h5H2,1-4H3 |
InChI-Schlüssel |
BFGQSIFHFGNQFL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Si](S1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)

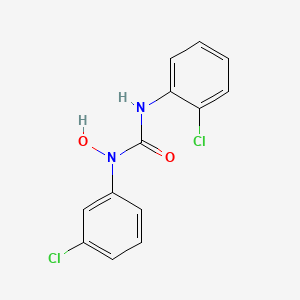
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
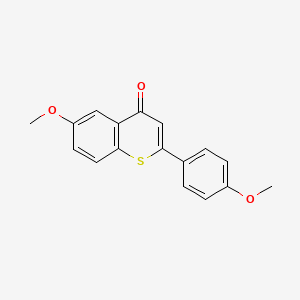
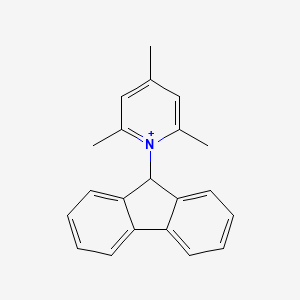

![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
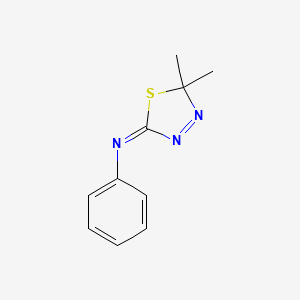
![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

